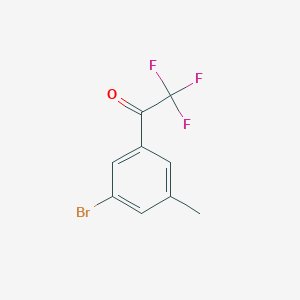

1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one

Description

1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one is a brominated trifluoroacetyl aromatic compound characterized by a trifluoromethyl ketone group attached to a substituted phenyl ring. The phenyl ring features a bromine atom at the meta position and a methyl group at the para position relative to the ketone moiety. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C9H6BrF3O |

|---|---|

Molecular Weight |

267.04 g/mol |

IUPAC Name |

1-(3-bromo-5-methylphenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C9H6BrF3O/c1-5-2-6(4-7(10)3-5)8(14)9(11,12)13/h2-4H,1H3 |

InChI Key |

AZZLYRYDJKIBTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and trifluoromethyl iodide or trifluoromethyl sulfonic acid as the source of the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted derivatives depending on the nucleophile used.

- Oxidized products like carboxylic acids.

- Reduced products like alcohols.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related trifluoroacetylphenyl derivatives, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Insights :

Methyl Group: The 5-methyl group increases lipophilicity relative to non-methylated analogs, improving membrane permeability in drug candidates .

Spectroscopic Trends: IR Spectroscopy: All trifluoroacetyl derivatives exhibit strong C=O stretches near 1700–1730 cm⁻¹, with minor shifts depending on substituent electron-withdrawing/donating effects . NMR: The ¹⁹F NMR chemical shift for the trifluoromethyl group ranges between -73.11 ppm (1o) and -73.5 ppm (1p), reflecting subtle electronic variations .

Synthetic Accessibility :

- Brominated derivatives (e.g., 1o, 1p) are synthesized via radical cross-coupling or transition-metal catalysis , whereas silyl-protected analogs (e.g., ) require sequential functionalization steps.

Applications :

- Pharmaceuticals : Bromine serves as a handle for further functionalization (e.g., Suzuki couplings), while the CF₃ group enhances metabolic stability .

- Materials Science : Derivatives with extended π-systems (e.g., biphenyl analogs in ) are explored as fluorinated liquid crystals or OLED components.

Research Findings and Challenges

- Regioselectivity Issues : Synthesis of brominated trifluoroacetyl compounds often yields regioisomers (e.g., 3p and 3q in ), requiring advanced separation techniques like HPLC.

- Stability : Trifluoroacetyl groups are prone to hydrolysis under basic conditions, necessitating anhydrous reaction environments .

- Catalytic Efficiency : Pd-based catalysts (e.g., XPhos) show superior performance in arylations compared to traditional Cu systems, but cost remains a barrier for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.